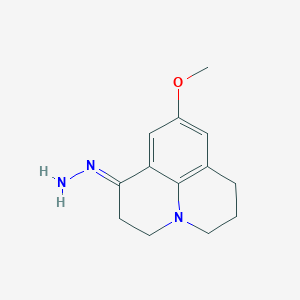
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of specific enzymes and signaling pathways. It has also been suggested that the compound may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, the compound has been shown to have a neuroprotective effect in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. Another advantage is that it exhibits significant anti-inflammatory and anti-tumor properties, making it a promising compound for further study. However, one limitation is that the mechanism of action of the compound is not fully understood, making it difficult to optimize its use. Another limitation is that the compound has not yet been studied extensively in human clinical trials, making it difficult to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for further research on 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone. One direction is to further study the mechanism of action of the compound, in order to optimize its use as a therapeutic agent. Another direction is to study the compound in human clinical trials, in order to determine its potential as a treatment for various diseases. Additionally, future research could focus on synthesizing derivatives of the compound, in order to improve its efficacy and reduce its toxicity. Finally, further research could focus on studying the compound's potential as an anti-viral and anti-bacterial agent.
Métodos De Síntesis
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone is synthesized through a specific method that involves the reaction of 2,3,6,7-tetrahydro-9-methoxy-1H-benzo[ij]quinolizin-1-one with hydrazine hydrate. The reaction takes place in ethanol and requires reflux for several hours. The resulting product is then purified through recrystallization using a suitable solvent. This method has been optimized to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone has been studied extensively for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has been studied for its potential as an anti-viral and anti-bacterial agent. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
101077-34-3 |
|---|---|
Nombre del producto |
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone |
Fórmula molecular |
C43H67N9O13 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
(E)-(7-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)hydrazine |
InChI |
InChI=1S/C13H17N3O/c1-17-10-7-9-3-2-5-16-6-4-12(15-14)11(8-10)13(9)16/h7-8H,2-6,14H2,1H3/b15-12+ |
Clave InChI |
CJVBLSITOSCWPE-NTCAYCPXSA-N |
SMILES isomérico |
COC1=CC2=C3C(=C1)/C(=N/N)/CCN3CCC2 |
SMILES |
COC1=CC2=C3C(=C1)C(=NN)CCN3CCC2 |
SMILES canónico |
COC1=CC2=C3C(=C1)C(=NN)CCN3CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



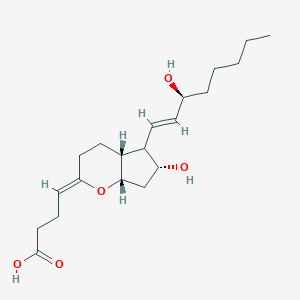
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
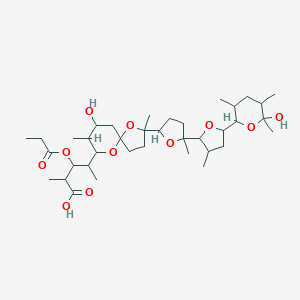
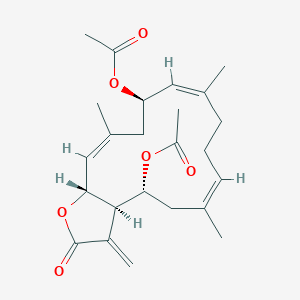
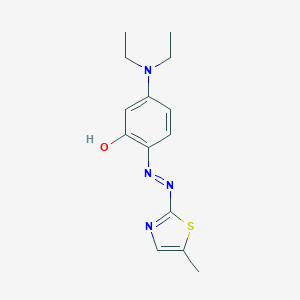

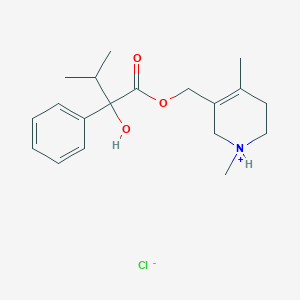


![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
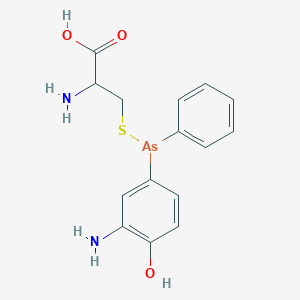
![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)